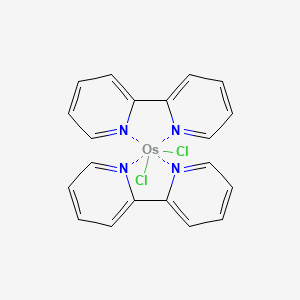
Osmium bis(2,2'-bipyridine)chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-bis(2,2'-bipyridine)dichloridoosmium(1+) is an osmium coordination entity.
Applications De Recherche Scientifique
Photochemical Applications
Photochemical Properties
Osmium bis(2,2'-bipyridine)chloride exhibits unique electronic properties due to its octahedral geometry and the presence of bipyridine ligands. These characteristics make it suitable for photochemical applications , such as:
- Dye-Sensitized Solar Cells : The compound's ability to absorb light and facilitate electron transfer positions it as a promising candidate for use in solar energy conversion technologies. Its photophysical characteristics enable efficient charge separation and transport, which are critical for enhancing solar cell performance.
- Fluorescent Probes : The compound can also serve as a fluorescent probe in biological imaging due to its luminescent properties. Studies have indicated its potential for cellular imaging applications, allowing researchers to visualize biological processes in real-time .
Medicinal Chemistry
Antitumor Activity
Research has uncovered that osmium complexes, including this compound, may exhibit antitumor properties . The interactions of these complexes with biological molecules have shown promise in:
- Cellular Uptake : The compound's ability to form stable complexes with biomolecules facilitates its uptake by cells, which is crucial for therapeutic applications.
- Mechanisms of Action : Although the detailed mechanisms remain under investigation, initial findings suggest that osmium complexes can induce cytotoxicity selectively in cancer cells. This selectivity is vital for developing targeted cancer therapies .
Organic Synthesis
Catalytic Applications
this compound is employed as a catalyst in various organic synthesis reactions:
- Oxidation Reactions : The compound facilitates the oxidation of organic compounds, making it valuable in synthetic chemistry for converting alcohols to carbonyl compounds. Its catalytic activity enhances reaction efficiency and selectivity .
- Electrocatalytic Properties : Recent studies have highlighted the potential of osmium complexes in electrocatalysis, particularly for CO2 reduction processes. These applications are critical for developing sustainable chemical processes and addressing environmental challenges .
Data Summary Table
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Photochemistry | Dye-sensitized solar cells | Efficient charge separation and transport |
| Fluorescent probes for cellular imaging | Real-time visualization of biological processes | |
| Medicinal Chemistry | Antitumor activity | Selective cytotoxicity towards cancer cells |
| Organic Synthesis | Catalytic oxidation reactions | Enhanced efficiency and selectivity |
| Electrocatalysis for CO2 reduction | Sustainable chemical processes |
Case Study 1: Photochemical Efficiency
A study demonstrated that incorporating this compound into dye-sensitized solar cells resulted in a significant increase in energy conversion efficiency compared to traditional dyes. The compound's ability to stabilize charge carriers was identified as a critical factor contributing to this improvement.
Case Study 2: Antitumor Mechanism
Research investigating the cellular uptake of this compound revealed that the compound effectively localized within tumor cells while exhibiting minimal toxicity to healthy cells. This selectivity was attributed to the compound's interaction with specific cellular receptors involved in tumor growth.
Propriétés
Numéro CAS |
79982-56-2 |
|---|---|
Formule moléculaire |
C20H16Cl2N4Os |
Poids moléculaire |
573.5 g/mol |
Nom IUPAC |
dichloroosmium;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/2C10H8N2.2ClH.Os/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
Clé InChI |
SYYZASDJJIWDME-UHFFFAOYSA-L |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Os]Cl |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Os]Cl |
Synonymes |
Os(bpy)2Cl (+) Os(bpy)2Cl (2+) osmium bis(2,2'-bipyridine)chloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















